Diethyl 2-benzylsuccinate
Description
Contextualization within Substituted Succinate (B1194679) Ester Chemistry
Diethyl 2-benzylsuccinate (B1233348) belongs to the class of substituted succinate esters, which are derivatives of succinic acid featuring a substituent on one of the methylene (B1212753) carbons. These compounds are highly versatile building blocks in organic chemistry. The core structure, a four-carbon dicarboxylic acid ester, provides multiple reactive sites that can be manipulated to construct more complex molecular frameworks.
The chemistry of substituted succinate esters is rich and varied, with numerous synthetic methods developed for their preparation. A common approach involves the alkylation or acylation of succinate ester enolates. cdnsciencepub.com For instance, the anion of a dialkyl succinate can react with electrophiles like benzyl (B1604629) halides to introduce a substituent at the C-2 position. cdnsciencepub.comgoogle.com A specific method for synthesizing diethyl 2-benzylsuccinate involves the reaction of diethyl succinate with a benzyl halide in the presence of a base such as sodium ethoxide. google.com Another route is the Knoevenagel-Doebner condensation followed by reduction. More modern techniques include rhodium-catalyzed conjugate additions of organosilicon reagents to α-substituted acrylic esters, which can produce a variety of 2-substituted succinate esters, including the benzyl derivative, in excellent yields. psu.edu
The reactivity of the succinate backbone, with its two ester functionalities and the potential for creating a chiral center at the substituted carbon, makes these compounds valuable precursors for a wide range of molecular targets. They serve as key intermediates in the synthesis of pharmaceuticals, natural products, and materials. mdpi.comresearchgate.net For example, derivatives of 2,2-dimethylsuccinic acid have been utilized in the synthesis of isoprenoids. cdnsciencepub.com
| Property | Value |
| CAS Number | 79909-18-5 |
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | This compound |
| Synonyms | Diethyl 2-(phenylmethyl)butanedioate |
Table 1: Chemical and Physical Properties of this compound. chemicalbook.comsigmaaldrich.com
Significance as a Synthetic Intermediate and Chiral Building Block
The primary significance of this compound lies in its role as a synthetic intermediate. It is a precursor to benzylsuccinic acid and its derivatives, which are crucial components in the synthesis of medicinally important compounds. google.com A prominent example is its use in the production of Mitiglinide, an antidiabetic drug. google.comresearchgate.netjst.go.jp The (S)-enantiomer of benzylsuccinic acid is a key synthon for this drug, underscoring the importance of this compound as a chiral building block. mdpi.comresearchgate.netjst.go.jp
The synthesis of optically active succinic acid derivatives is a critical area of research. jst.go.jp Asymmetric synthesis methods are employed to produce specific enantiomers of substituted succinates. For example, the asymmetric hydrogenation of dimethyl 2-benzylidenesuccinate using a rhodium catalyst with a chiral ligand can yield dimethyl 2-(S)-benzylsuccinate with high enantioselectivity. researchgate.net This chiral ester can then be hydrolyzed to the corresponding (S)-2-benzylsuccinic acid. researchgate.net The ability to access enantiomerically pure forms of benzylsuccinate derivatives is vital, as biological activity is often enantiomer-specific. mdpi.com For instance, while (S)-benzylsuccinate is a building block for mitiglinide, (R)-benzylsuccinate is known to be an inhibitor of carboxypeptidase and is an intermediate in the anaerobic degradation of toluene (B28343) by bacteria. mdpi.com
The versatility of the succinate structure allows for further transformations. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing access to a wide array of functionalized molecules from a single intermediate.
| Starting Materials | Reaction Type | Product | Significance |
| Diethyl succinate, Benzyl halide | Alkylation | This compound | Precursor to Mitiglinide intermediate. google.com |
| Dimethyl itaconate, Phenyltrimethoxysilane | Rhodium-catalyzed conjugate addition | Dimethyl 2-benzylsuccinate | Versatile synthesis of substituted succinates. psu.edu |
| Dimethyl 2-benzylidenesuccinate | Asymmetric Hydrogenation | Dimethyl 2-(S)-benzylsuccinate | Key chiral intermediate for Mitiglinide. researchgate.net |
| Toluene, Fumarate (B1241708) | Enzymatic (Benzylsuccinate Synthase) | (R)-Benzylsuccinate | Natural pathway, carboxypeptidase inhibitor. mdpi.comacs.org |
Table 2: Selected Synthetic Routes and Applications involving Benzylsuccinate Esters.
Overview of Research Trajectories in this compound Chemistry
Current research on this compound and related compounds is focused on developing more efficient, selective, and environmentally friendly synthetic methods. One significant trend is the exploration of novel catalytic systems. This includes the use of transition metal catalysts, such as rhodium, for conjugate addition reactions, which offer high yields and broad substrate scope. psu.edu
Another burgeoning area is electrosynthesis. researchgate.netresearchgate.net Researchers have developed methods for the indirect electrochemical reduction of benzyl halides, which generates benzyl radicals. These radicals can then add to diethyl fumarate to produce this compound in moderate yields. researchgate.netresearchgate.net This approach is attractive as it avoids harsh reagents and can be performed under mild conditions, aligning with the principles of green chemistry. researchgate.net
Furthermore, there is continued interest in biocatalysis. The enzyme benzylsuccinate synthase, found in anaerobic bacteria, catalyzes the stereospecific addition of toluene to fumarate to form (R)-benzylsuccinate. acs.orgnih.gov While this produces the opposite enantiomer to that required for mitiglinide, studying these enzymatic pathways provides valuable insights into C-H activation and radical-mediated C-C bond formation, which could inspire new synthetic strategies. mdpi.comnih.gov Research has also focused on creating artificial metabolic pathways in organisms like E. coli to produce benzylsuccinate from benzoate (B1203000) and succinate. mdpi.com These biotechnological approaches may offer a more sustainable route to producing valuable chiral building blocks in the future. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-benzylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPBADSXBZWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341850 | |
| Record name | DIETHYL BENZYLSUCCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21307-94-8 | |
| Record name | DIETHYL BENZYLSUCCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2 Benzylsuccinate and Its Stereoisomers
Classical and Established Synthetic Routes
Stobbe Condensation and Derivatives
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a dialkyl succinate (B1194679) with a carbonyl compound in the presence of a strong base to yield an alkylidene succinic acid or its corresponding ester. juniperpublishers.comunacademy.com This method is particularly relevant for the synthesis of diethyl 2-benzylsuccinate (B1233348), starting from benzaldehyde (B42025) and diethyl succinate.
The condensation of benzaldehyde with diethyl succinate is typically carried out in the presence of a base such as sodium ethoxide or potassium t-butoxide. juniperpublishers.comdrhnsp.org The reaction, when conducted with sodium ethoxide in refluxing ether, primarily yields benzylidenesuccinic acid. sci-hub.se The choice of base and reaction conditions can influence the product distribution. For instance, using potassium t-butoxide can often lead to higher yields of the condensation product. juniperpublishers.com
The mechanism begins with the formation of an enolate anion from diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. juniperpublishers.com This is followed by an intramolecular cyclization to form a γ-lactone intermediate. wikipedia.org Subsequent elimination, driven by the basic conditions, leads to the formation of the salt of the ethyl α-benzylidene ester of succinic acid. juniperpublishers.com Acidification of this salt then furnishes the half-ester. juniperpublishers.com
| Reactants | Base | Primary Product | Key Feature |
|---|---|---|---|
| Benzaldehyde, Diethyl Succinate | Sodium Ethoxide | Benzylidenesuccinic acid | Classic Stobbe Condensation |
| Benzaldehyde, Diethyl Succinate | Potassium t-butoxide | Higher yield of condensation product | More potent base |
A key intermediate in this synthetic pathway is the formation of a benzylidene succinate ester. The Stobbe condensation of benzaldehyde and diethyl succinate leads to the formation of ethyl α-benzylidene esters of succinic acid. juniperpublishers.com This intermediate is an α,β-unsaturated half ester. juniperpublishers.com The reaction proceeds through a lactone intermediate which is then cleaved to yield the anion of the half-ester. juniperpublishers.com
The formation of mono- versus di-substituted products can be controlled by reaction temperature. Lower temperatures tend to favor the formation of the disubstituted product, dibenzylidenesuccinic acid. sci-hub.se
To obtain the target compound, diethyl 2-benzylsuccinate, the intermediate benzylidene succinate ester undergoes hydrogenation. This step reduces the carbon-carbon double bond of the benzylidene group. Catalytic hydrogenation is a common method for this transformation. For instance, an unsaturated ester formed from the condensation of m-methoxybenzaldehyde and dimethyl succinate is subjected to catalytic hydrogenation to afford the corresponding diacid. juniperpublishers.com
Various hydrogenation techniques can be employed, including the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst. beilstein-journals.org This method is effective for the reduction of the double bond to yield the saturated succinate derivative. The product of this hydrogenation is a racemic mixture of this compound.
Decarboxylation Methods
An alternative synthetic route to this compound involves the decarboxylation of a more complex precursor.
This compound can be synthesized via the decarboxylation of triethyl 3-phenylpropane-1,2,2-tricarboxylate. In a documented procedure, this tricarboxylate is dissolved in dimethyl sulfoxide (B87167) (DMSO) with the addition of lithium chloride and water. The mixture is then heated to a high temperature, typically around 160°C, and allowed to react overnight. This process facilitates the removal of one of the carboxyl groups, leading to the formation of this compound. Following the reaction, the product is isolated through extraction and purified by column chromatography, resulting in a high yield of 87%. chemicalbook.com
| Precursor | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Triethyl 3-phenylpropane-1,2,2-tricarboxylate | Lithium chloride, Water, DMSO | 160°C, overnight | This compound | 87% |
Reaction Conditions and Yield Optimization
The synthesis of this compound can be achieved through the decarboxylation of a triester precursor. One documented method involves the reaction of triethyl 3-phenylpropane-1,2,2-tricarboxylate. chemicalbook.com In this procedure, the starting triester is dissolved in dimethyl sulfoxide (DMSO). The reaction is facilitated by the addition of lithium chloride and a controlled amount of water. chemicalbook.com
The mixture is heated to a high temperature, specifically 160 °C, and the reaction is allowed to proceed overnight to ensure completion. Following the reaction period, the mixture is quenched with a large volume of water and the product is extracted using ethyl acetate (B1210297). The combined organic phases are then washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is isolated and purified by column chromatography, achieving a yield of 87%. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | Triethyl 3-phenylpropane-1,2,2-tricarboxylate |
| Reagents | Lithium chloride, Water |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 160 °C |
| Reaction Time | Overnight |
| Workup | Water quench, Ethyl acetate extraction |
| Purification | Column chromatography |
| Yield | 87% |
Asymmetric Synthesis of Chiral this compound
The synthesis of specific stereoisomers of this compound requires asymmetric methodologies. These approaches are broadly categorized into metal-catalyzed asymmetric hydrogenation and enzymatic synthesis, each offering distinct advantages in controlling the chirality of the final product.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation of the prochiral precursor, diethyl 2-benzylidenesuccinate, is a primary strategy for producing enantiomerically enriched this compound. This method relies on chiral catalysts to stereoselectively deliver hydrogen across the double bond.
Ruthenium complexes featuring the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for various asymmetric hydrogenation reactions. harvard.edursc.orgresearchgate.net These catalysts, such as Ru-BINAP dicarboxylates, are known to catalyze the hydrogenation of substrates like α,β-unsaturated carboxylic acids with high enantioselectivity. researchgate.netorgsyn.org The general catalytic cycle involves the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen. nih.gov The rigidity and C2-axial chirality of the BINAP ligand are crucial for creating a well-defined chiral environment around the ruthenium atom, which is essential for differentiating between the two faces of the prochiral substrate. harvard.eduresearchgate.net Reaction conditions can be optimized, with some hydrogenations proceeding at pressures from 1 atmosphere to 100 atmospheres and at temperatures ranging from ambient to 100 °C. harvard.edu
The design of chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. nih.govutexas.edu Ligands with C2 symmetry, such as BINAP, are particularly effective because they reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome. utexas.edu
The structure of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation. harvard.edu This arrangement effectively blocks two of the four coordination quadrants on the ruthenium center. As the substrate, diethyl 2-benzylidenesuccinate, approaches the metal, it is directed to coordinate through one of the unhindered quadrants. This controlled approach dictates which face of the double bond is exposed to hydrogenation, thereby determining the absolute configuration of the resulting chiral center in this compound. harvard.edu The precise geometry of the ligand-metal complex is thus directly responsible for the high degree of enantioselectivity observed in these reactions. nih.gov
The scope of asymmetric hydrogenation can be broad, accommodating a variety of substituents on the substrate, which can influence both reactivity and enantioselectivity. researchgate.netresearchgate.net In reactions involving similar substrates, the electronic properties of substituents on the aromatic ring have been shown to affect the outcome. For instance, in the asymmetric hydrogenation of 2-substituted dehydromorpholines, substrates with either electron-withdrawing or electron-donating groups at certain positions achieved excellent enantioselectivities (up to 99% ee). nih.govrsc.org This suggests that the catalytic system is robust and tolerant of electronic variations.
Furthermore, the steric bulk of substituents can also play a role. In the hydrogenation of α,β-unsaturated phosphonates, bulkier groups at the β-position were found to increase enantioselectivity. nih.gov Applying these principles to the hydrogenation of diethyl 2-benzylidenesuccinate suggests that variations on the benzyl (B1604629) group could be well-tolerated. It is anticipated that different substituents on the phenyl ring would likely be accommodated by the Ru-BINAP catalytic system, leading to a range of chiral substituted this compound derivatives with high optical purity. nih.gov
Enzymatic Synthesis via Benzylsuccinate Synthase (BSS)
An alternative, bio-catalytic route to chiral benzylsuccinate derivatives involves the enzyme Benzylsuccinate Synthase (BSS). mlbke.com This glycyl-radical enzyme is found in anaerobic bacteria that metabolize toluene (B28343). wikipedia.orgnih.gov BSS catalyzes the enantiospecific addition of the methyl group of toluene to the double bond of fumarate (B1241708), producing (R)-benzylsuccinate. researchgate.netmdpi.com
The reaction is highly stereospecific, yielding exclusively the (R)-enantiomer. nih.govmdpi.com The BSS enzyme is a complex composed of three subunits (α, β, and γ), with the active site located in the α-subunit. wikipedia.org The proposed mechanism involves the generation of a thiyl radical on a cysteine residue, which then abstracts a hydrogen atom from toluene to form a benzyl radical. nih.gov This radical subsequently adds to fumarate. nih.gov
While this enzymatic reaction yields the benzylsuccinic acid, the corresponding diethyl ester can be obtained through a subsequent esterification step. Researchers have explored the use of this pathway in recombinant organisms like Escherichia coli to develop a whole-cell system for the biotechnological production of (R)-benzylsuccinate, which serves as a chiral building block. mdpi.comresearchgate.net The activity of BSS can be measured in cell-free extracts by incubating them with toluene and sodium fumarate and analyzing the formation of the benzylsuccinate product. acs.org
Table 2: Comparison of Asymmetric Synthesis Methods
| Feature | Asymmetric Hydrogenation (Ru-BINAP) | Enzymatic Synthesis (BSS) |
|---|---|---|
| Precursor | Diethyl 2-benzylidenesuccinate | Toluene and Fumarate |
| Catalyst | Ruthenium-BINAP complex | Benzylsuccinate Synthase (BSS) |
| Chirality Control | Chiral ligand directs H₂ addition | Enzyme's active site geometry |
| Product | (R)- or (S)-Diethyl 2-benzylsuccinate (depends on ligand) | (R)-Benzylsuccinic acid (requires esterification) |
| Stereoselectivity | Potentially high (e.g., >95% ee) | Highly enantiospecific for (R)-isomer |
| Conditions | Variable temperature and H₂ pressure | Typically physiological conditions (e.g., 30 °C) acs.org |
Biosynthetic Pathway from Toluene and Fumarate
In a variety of anaerobic bacteria, the initial step in toluene metabolism involves the addition of the toluene methyl group to the double bond of fumarate, yielding (R)-benzylsuccinate. mdpi.commlbke.comresearchgate.net This biochemically unique reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS). researchgate.netwikipedia.org BSS is a glycyl-radical enzyme, a class of enzymes known for catalyzing difficult radical-based reactions. researchgate.netwikipedia.org The reaction is highly specific and represents a novel mechanism for both carbon-carbon bond formation and the activation of a relatively inert hydrocarbon like toluene. nih.gov
Activation of Toluene: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene. d-nb.info
Radical Addition: The resulting benzyl radical then adds to the double bond of fumarate. d-nb.info
Formation of (R)-benzylsuccinate: A final hydrogen atom transfer completes the formation of the (R)-benzylsuccinate product. wikipedia.org
This natural pathway provides a blueprint for developing biotechnological methods for producing benzylsuccinate and its derivatives.
Stereospecificity of Enzymatic Formation: (R)-Benzylsuccinate Production
A key feature of the enzymatic synthesis of benzylsuccinate is its high degree of stereospecificity. The benzylsuccinate synthase exclusively produces the (R)-enantiomer of benzylsuccinate. mlbke.comd-nb.infokarger.com This stereoselectivity is a direct consequence of the three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrates (toluene and fumarate) during the reaction. The formation of a single enantiomer is significant for applications where specific stereoisomers are required, such as in the synthesis of chiral drugs. mlbke.com The exclusive production of (R)-benzylsuccinate has been confirmed through various analytical techniques, including chiral chromatography. nih.gov
Genetic Engineering for Biotechnological Production in Escherichia coli
The potential of harnessing the biosynthetic pathway for benzylsuccinate production has led to efforts in genetic engineering. Scientists have successfully established an artificial pathway for benzylsuccinate production in the bacterium Escherichia coli. mdpi.comnih.gov This was achieved by introducing and expressing the necessary genes from toluene-degrading bacteria into E. coli, a well-understood and easily manipulated microbial host. researchgate.net
The engineered E. coli strains are capable of producing benzylsuccinate from precursors like benzoate (B1203000) and succinate. mdpi.comnih.gov This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. mdpi.com Researchers have focused on optimizing the production yields by manipulating various factors, including the expression levels of the biosynthetic genes and the cultivation conditions. nih.govresearchgate.net One of the challenges being addressed is the efficient export of the produced benzylsuccinate from the bacterial cells. mdpi.comnih.gov
Diastereoselective Conjugate Additions
In addition to biosynthetic methods, traditional organic synthesis provides powerful tools for the preparation of this compound and its stereoisomers. Diastereoselective conjugate addition reactions are particularly valuable for controlling the stereochemistry of the final product.
Utilizing Chiral Auxiliaries (e.g., Oppolzer's Sultam)
Chiral auxiliaries are compounds that can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. Oppolzer's sultam is a widely used and effective chiral auxiliary for a variety of asymmetric transformations, including conjugate additions. chemtube3d.combeilstein-journals.org In the context of this compound synthesis, an α,β-unsaturated ester can be derivatized with Oppolzer's sultam. The bulky and rigid structure of the sultam effectively blocks one face of the molecule, forcing an incoming nucleophile (such as a benzyl organometallic reagent) to attack from the less hindered side. chemtube3d.com This results in the formation of a product with a high degree of diastereoselectivity. researchgate.net After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. beilstein-journals.org
The general steps for this methodology are:
Attachment of the chiral auxiliary to an α,β-unsaturated carbonyl compound.
Conjugate addition of a benzyl nucleophile.
Removal of the chiral auxiliary to yield the enantioenriched benzylsuccinate derivative.
Quantification of Stereoselectivity by Chiral HPLC
To assess the effectiveness of diastereoselective synthetic methods, it is crucial to accurately determine the stereoisomeric composition of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying enantiomers and diastereomers. nih.govlcms.cz
In a typical chiral HPLC setup, a stationary phase that is itself chiral is used. scirp.org As the mixture of stereoisomers passes through the column, the different isomers interact differently with the chiral stationary phase, leading to their separation. researchgate.net The time it takes for each isomer to travel through the column (the retention time) is unique, allowing for their identification and quantification. By comparing the peak areas in the resulting chromatogram, the ratio of the different stereoisomers (e.g., the diastereomeric excess or enantiomeric excess) can be precisely determined. lcms.czscirp.org This data is essential for optimizing reaction conditions to achieve the highest possible stereoselectivity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact and enhance sustainability. wjpmr.commdpi.com The synthesis of this compound can be approached with these principles in mind.
Biocatalysis, as exemplified by the enzymatic synthesis of benzylsuccinate, is a cornerstone of green chemistry. chemijournal.com Utilizing enzymes like benzylsuccinate synthase operates under mild conditions (ambient temperature and pressure) and in aqueous environments, avoiding the need for harsh reagents and organic solvents. wjpmr.com The high selectivity of enzymes also reduces the formation of byproducts, leading to higher atom economy and less waste. chemijournal.com
Furthermore, the development of biotechnological production platforms in organisms like E. coli aligns with the green chemistry principle of using renewable feedstocks. core.ac.uk These microbial systems can be engineered to utilize simple sugars or other renewable resources to produce the desired chemical. core.ac.uk
In the context of traditional chemical synthesis, green chemistry principles can be applied by:
Choosing less hazardous solvents or developing solvent-free reaction conditions. wjpmr.comunife.it
Using catalytic methods to reduce the amount of reagents needed. chemijournal.com
Designing synthetic routes that are more energy-efficient. wjpmr.com
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.
Catalyst Recycling and Sustainability
The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, addressing both economic and environmental concerns by minimizing waste and reducing production costs. nih.gov For the synthesis of compounds like this compound, particularly in asymmetric reactions requiring chiral catalysts, the ability to recover and reuse the catalyst is paramount. dntb.gov.ua Heterogenization, where a homogeneous catalyst is anchored to an insoluble support, is a common and effective strategy. nih.gov
Key Strategies for Catalyst Recyclability:
Insoluble Supports: Chiral catalysts can be immobilized on various insoluble carriers such as silica, polymers (e.g., Merrifield resin), porous organic polymers, and zeolites. nih.gov This allows for the straightforward recovery of the catalyst from the reaction mixture by simple filtration. The rigid framework of these supports can also offer benefits like site isolation, potentially enhancing catalyst performance. nih.gov
Magnetic Nanoparticles: Supporting catalysts on magnetic nanoparticles (MNPs) offers a practical method for recovery. After the reaction, the catalyst can be easily separated using an external magnet, washed, and reused in subsequent batches.
Ionic Liquids: The use of ionic liquids (ILs) can facilitate catalyst recycling. In some systems, the catalyst may be preferentially soluble in the IL phase, allowing for the extraction of the product and reuse of the catalyst-IL solution. Double ionic liquids have been shown to enhance the reusability of certain organocatalysts. nih.gov
While direct studies detailing the recycling of catalysts specifically for this compound synthesis are not extensively documented, the principles are widely applicable. For instance, in asymmetric Michael additions—a plausible route to chiral succinates—supported organocatalysts such as proline derivatives have demonstrated high efficiency and recyclability over multiple runs. metu.edu.trresearchgate.net The data below illustrates the general effectiveness of catalyst recycling in a representative asymmetric reaction.
Table 1: Illustrative Example of Catalyst Recyclability in Asymmetric Synthesis Note: This table represents typical results for recyclable catalysts in relevant reaction types, not specifically for this compound synthesis.
| Catalyst Type | Support Material | Reaction Type | Recycle Run | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Prolinamide | Silica Gel | Aldol Reaction | 1 | 98 | 97 |
| Prolinamide | Silica Gel | Aldol Reaction | 2 | 97 | 97 |
| Prolinamide | Silica Gel | Aldol Reaction | 3 | 95 | 96 |
| Prolinamide | Silica Gel | Aldol Reaction | 4 | 94 | 96 |
| Cinchona Alkaloid | Magnetic Nanoparticle | Michael Addition | 1 | 95 | 92 |
| Cinchona Alkaloid | Magnetic Nanoparticle | Michael Addition | 2 | 94 | 92 |
| Cinchona Alkaloid | Magnetic Nanoparticle | Michael Addition | 3 | 92 | 91 |
Solvent-Free or Environmentally Benign Solvent Approaches
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile, flammable, and toxic organic solvents. nih.gov Green chemistry promotes the reduction or elimination of these solvents by adopting solvent-free (neat) conditions or using environmentally benign alternatives. rsc.org
Solvent-Free Synthesis:
Performing reactions without a solvent, often using mechanochemical methods like ball milling or twin-screw extrusion, can significantly reduce waste and simplify product purification. rsc.org These techniques can lead to higher reaction rates and, in some cases, different product selectivities compared to solution-phase reactions. For reactions involving solid reactants, continuous flow synthesis in a screw reactor under solvent-free conditions presents a scalable and clean alternative. rsc.org While specific applications to this compound are an area for future research, neat reaction conditions have proven highly effective for various condensation and addition reactions, achieving excellent yields and stereoselectivities. metu.edu.tr
Environmentally Benign Solvents:
When a solvent is necessary, several greener alternatives are available:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many reactions, particularly when organocatalysts are designed to be effective in aqueous environments.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent whose properties can be tuned by adjusting temperature and pressure. It is particularly useful for extraction and as a reaction medium, leaving no solvent residue upon depressurization.
Deep Eutectic Solvents (DES): These solvents are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A notable example is the mixture of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid, which has been used as a non-toxic and reusable medium for direct olefination reactions, completely avoiding the use of hazardous catalysts or volatile organic solvents. rsc.org
Biocatalysis in Aqueous Media: The use of enzymes, such as ene-reductases, offers a highly sustainable route for the asymmetric synthesis of succinate derivatives. mdpi.com These reactions are typically run in aqueous buffer solutions at or near ambient temperature and pressure. For example, the asymmetric reduction of precursors like diethyl citraconate to produce chiral diethyl 2-methylsuccinate has been achieved with excellent enantioselectivity using whole-cell biocatalysts in an aqueous medium. mdpi.comresearchgate.net This enzymatic approach is directly analogous to potential green pathways for producing stereoisomers of this compound.
The following table summarizes the properties and applications of various green solvent alternatives relevant to organic synthesis.
Table 2: Properties of Environmentally Benign Solvents
| Solvent | Key Advantages | Potential Synthetic Application |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant, low cost | Biocatalytic reductions, Michael additions |
| Supercritical CO₂ | Non-toxic, easily removed, tunable properties | Hydrogenations, extractions |
| Deep Eutectic Solvents (e.g., DMU/LTA) | Non-toxic, reusable, low volatility, inexpensive | Condensation and olefination reactions |
| Solvent-Free (Mechanochemistry) | Minimal waste, high efficiency, simple work-up | Condensations, substitutions, coupling reactions |
Mechanistic Investigations of Reactions Involving Diethyl 2 Benzylsuccinate
Radical Reaction Pathways
Radical reactions offer a distinct approach to the formation of carbon-carbon bonds, often under conditions that are complementary to traditional ionic pathways. In the context of diethyl 2-benzylsuccinate (B1233348), radical mechanisms are particularly relevant for the introduction of the benzyl (B1604629) group.
The generation of a benzyl radical is a key step in several synthetic routes. One direct method involves the homolytic cleavage of a benzylic C-H bond from toluene (B28343). nih.govrsc.org This can be achieved using a radical initiator, such as triethylborane (Et₃B), which facilitates the formation of the benzyl radical. Once formed, this highly reactive intermediate can readily add to electron-deficient olefins. For instance, the reaction of a benzyl radical with dimethyl fumarate (B1241708) leads to the formation of 2-benzylsuccinic acid dimethyl ester, a compound structurally analogous to diethyl 2-benzylsuccinate. nih.govrsc.org
In biological systems, a similar transformation is catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). nih.govresearchgate.net This enzyme initiates the anaerobic metabolism of toluene by catalyzing the addition of toluene to fumarate, producing (R)-benzylsuccinate. nih.govresearchgate.net The reaction is initiated by a thiyl radical, generated from a conserved cysteine residue within the enzyme's active site, which abstracts a hydrogen atom from the methyl group of toluene to form a benzyl radical. acs.orgacs.org This benzyl radical then attacks the double bond of fumarate in a stereospecific manner. nih.gov Computational studies have confirmed that C-H activation is the rate-limiting step in this enzymatic process. nih.gov
Table 1: Comparison of Chemical and Enzymatic Benzyl Radical Addition
| Feature | Chemical Synthesis | Enzymatic Synthesis (Benzylsuccinate Synthase) |
|---|---|---|
| Benzyl Radical Source | Toluene | Toluene |
| Radical Initiator | Triethylborane (Et₃B) | Glycyl radical/Thiyl radical |
| Acceptor Molecule | Dimethyl fumarate | Fumarate |
| Product | 2-Benzylsuccinic acid dimethyl ester | (R)-benzylsuccinate |
| Stereospecificity | Generally low | High (enantiospecific) |
| Rate-Limiting Step | - | C-H activation nih.gov |
Electrochemical methods provide an alternative route for generating radical intermediates under controlled conditions. The electrosynthesis of this compound can be achieved through the indirect reduction of benzyl halides, such as benzyl bromide or benzyl chloride. researchgate.net This process utilizes a redox mediator, which is first reduced at the cathode to form a radical anion. researchgate.net
This electrogenerated radical anion then acts as a homogeneous electron transfer agent, reducing the benzyl halide in the bulk solution. This transfer results in the cleavage of the carbon-halogen bond, leading to the formation of a benzyl radical and a halide anion. The benzyl radical subsequently reacts with a suitable acceptor, like diethyl fumarate, present in the reaction mixture to form the this compound product. researchgate.net This indirect approach avoids the direct reduction of the benzyl halide at the electrode surface, which can lead to undesirable side reactions.
Enolate Chemistry and Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds via enolate intermediates is a cornerstone of organic synthesis. fiveable.mepharmacy180.comvanderbilt.edu Enolates are powerful nucleophiles that react with a wide range of electrophiles, enabling the construction of complex molecular frameworks. pharmacy180.comcambridge.org
Diethyl succinate (B1194679) can serve as a source of a nucleophilic enolate. The protons on the α-carbons (the carbons adjacent to the carbonyl groups) of diethyl succinate are acidic due to the electron-withdrawing effect of the two ester groups. slideshare.net In the presence of a suitable base, one of these α-protons can be removed to generate a resonance-stabilized enolate anion. fiveable.mereddit.com
This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides. libretexts.org For the synthesis of this compound, the diethyl succinate enolate is reacted with a benzyl halide (e.g., benzyl bromide). The nucleophilic α-carbon of the enolate attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a new carbon-carbon bond. This alkylation step directly installs the benzyl group onto the succinate backbone. libretexts.org
Table 2: Key Steps in Diethyl Succinate Enolate Alkylation
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the α-carbon of diethyl succinate using a strong base. reddit.com | Diethyl succinate, Base (e.g., Sodium ethoxide, LDA) | Diethyl succinate enolate |
| 2. Alkylation | Nucleophilic attack of the enolate on a benzyl halide via an SN2 mechanism. libretexts.org | Diethyl succinate enolate, Benzyl halide | this compound |
The presence of a base is essential for reactions involving enolates. fiveable.me In the context of forming this compound via the enolate pathway, the base performs the critical function of deprotonating diethyl succinate to generate the reactive enolate nucleophile. slideshare.net The choice of base is important; its conjugate acid must have a higher pKa than the α-proton of the ester to ensure that the equilibrium favors enolate formation. vanderbilt.educambridge.org
Commonly used bases for generating ester enolates include sodium ethoxide (NaOEt) and lithium diisopropylamide (LDA). vanderbilt.edulibretexts.org While sodium ethoxide can be used, it establishes an equilibrium where both the ester and the enolate are present. For irreversible and complete conversion to the enolate, stronger, non-nucleophilic bases like LDA are often preferred. vanderbilt.educambridge.org By completely forming the enolate before the addition of the electrophile (the benzyl halide), these basic conditions minimize side reactions and lead to higher yields of the desired alkylated product. pharmacy180.com
Applications in Advanced Organic Synthesis
Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules
The chiral succinate (B1194679) scaffold is a recurring motif in a variety of pharmaceutical agents. Diethyl 2-benzylsuccinate (B1233348) and its derivatives are key precursors in the asymmetric synthesis of these molecules, enabling the precise control of stereochemistry, which is often crucial for therapeutic efficacy.
Diethyl 2-Benzylsuccinate as a Precursor to (S)-2-Benzylsuccinic Acid
(S)-2-Benzylsuccinic acid is a valuable chiral intermediate in the synthesis of several pharmaceuticals. One of the primary routes to this compound begins with precursors like diethyl succinate. The synthesis strategy often involves an initial condensation reaction between diethyl succinate and benzaldehyde (B42025). This step forms 2-benzylidenesuccinic acid, which can then be subjected to asymmetric hydrogenation. This key step utilizes a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Rh/(S,S) BPPM), to introduce the desired stereochemistry, yielding the (S)-enantiomer with high selectivity.
Alternatively, racemic 2-benzylsuccinic acid can be prepared and then resolved into its constituent enantiomers. This resolution is typically achieved through the formation of diastereomeric salts with a chiral amine, such as (R)-1-phenylethylamine. Fractional crystallization allows for the separation of the desired diastereomer, which, upon treatment with acid, liberates the enantiomerically pure (S)-2-benzylsuccinic acid. Subsequent hydrolysis of the ester groups, if present, yields the target diacid.
Synthesis of Mitiglinide and its Calcium Salt
Mitiglinide is an antidiabetic drug that stimulates insulin secretion, and its synthesis provides a significant example of the application of benzylsuccinate derivatives. The active form of the drug is the (S)-enantiomer.
One established synthetic pathway to Mitiglinide starts from (S)-2-benzylsuccinic acid. The process involves the dehydration of the diacid with a reagent like acetic anhydride to form the corresponding (S)-benzylsuccinic anhydride. This cyclic anhydride is then regioselectively opened by reaction with cis-octahydroisoindole. This step forms the amide bond and creates the core structure of Mitiglinide. The final step in preparing the common pharmaceutical form involves treating the resulting (S)-mitiglinide with a calcium source, such as calcium chloride, to produce the stable mitiglinide calcium salt dihydrate.
An alternative approach begins with the condensation of dimethyl or diethyl succinate with benzaldehyde. The resulting 2-benzylidenesuccinic acid is converted to its anhydride. This anhydride reacts with cis-perhydroisoindole to give a monoamide, which is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst to establish the correct stereocenter, followed by conversion to the final product.
Table 1: Key Intermediates in the Synthesis of Mitiglinide
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Diethyl succinate | C8H14O4 | 174.19 | Starting Material |
| Benzaldehyde | C7H6O | 106.12 | Reactant |
| (S)-2-Benzylsuccinic acid | C11H12O4 | 208.21 | Chiral Precursor |
| (S)-Benzylsuccinic anhydride | C11H10O3 | 190.19 | Intermediate |
| cis-Octahydroisoindole | C8H15N | 125.21 | Reactant |
| Mitiglinide | C19H25NO3 | 315.41 | Active Pharmaceutical Ingredient |
| Mitiglinide Calcium | C38H48CaN2O6 | 684.87 | Pharmaceutical Salt Form |
Role in Natural Product Total Synthesis
While succinate derivatives are fundamental building blocks in organic chemistry, the direct application of this compound as a starting material in the total synthesis of complex natural products is not extensively documented in scientific literature. Synthetic strategies for natural products often prioritize the use of smaller, more versatile, or naturally derived chiral pool starting materials. Therefore, while theoretically plausible, its specific role in this area of synthesis is not prominently reported.
Precursor to Complex Chemical Architectures
The chemical structure of this compound provides a versatile platform for the development of more complex molecules. The presence of two ester functionalities and a reactive methylene (B1212753) group allows for a wide range of chemical transformations.
The synthesis of Mitiglinide serves as a primary example of its role as a precursor to complex architectures. In this synthesis, the succinate backbone is elaborated with both a benzyl (B1604629) group and a complex bicyclic amine, demonstrating how the simple succinate structure can be systematically built upon to create a sophisticated, biologically active molecule. The ester groups can be selectively hydrolyzed, converted to amides, or reduced to alcohols, providing multiple avenues for diversification and the construction of intricate molecular designs. This adaptability makes the benzylsuccinate scaffold a useful starting point for creating libraries of compounds for drug discovery and for building larger, more architecturally complex target molecules.
Advanced Analytical Techniques in Diethyl 2 Benzylsuccinate Research
Chromatographic Techniques for Enantiomeric Excess and Purity Determination
Chiral HPLC is a powerful and widely used technique for separating the enantiomers of chiral compounds, making it essential for determining the enantiomeric excess (ee) of Diethyl 2-benzylsuccinate (B1233348). heraldopenaccess.usresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net
Detailed research on the closely related compound, benzylsuccinic acid, demonstrates the utility of this technique. In studies of the enzymatic formation of benzylsuccinate from toluene (B28343) and fumarate (B1241708), chiral HPLC was used to prove the high stereospecificity of the reaction. nih.gov The analysis confirmed that the reaction produces predominantly (>95%) the (+)-benzylsuccinate enantiomer. nih.govasm.org For such analyses, a common approach involves using a polysaccharide-based chiral column, such as a CHIRALPAK AD column. nih.gov The mobile phase is typically a non-polar solvent mixture, like hexane, with a small amount of an alcohol modifier, such as ethanol, and an acid additive like trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector at a wavelength where the benzyl (B1604629) group absorbs, such as 254 nm. nih.gov
Table 1: Example Conditions for Chiral HPLC Analysis of Benzylsuccinate Enantiomers
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Hewlett-Packard Series 1050 Liquid Chromatograph | nih.gov |
| Column | CHIRALPAK AD (10 µm, 250 mm x 4.6 mm) | nih.gov |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (93:7:0.02 v/v/v) | nih.gov |
| Flow Rate | 1.0 mL/min (isocratic) | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Injection Volume | 100 µL | nih.gov |
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a vital tool for assessing reaction conversion, identifying products, and determining the purity of volatile compounds like Diethyl 2-benzylsuccinate. For less volatile precursors like benzylsuccinic acid, a derivatization step is often required to increase volatility for GC analysis. nih.govnih.gov A common method involves converting the carboxylic acid groups into methyl esters using diazomethane (B1218177) to form dimethyl benzylsuccinate, which is more amenable to GC analysis. nih.govasm.org
GC-MS analysis serves multiple purposes in research. Firstly, it confirms the identity of the product by comparing its retention time and mass spectrum with that of an authentic standard. nih.gov The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the molecule, which can be matched against spectral libraries for confirmation. scholarsresearchlibrary.com Secondly, GC-MS is instrumental in mechanistic studies involving isotope labeling. For instance, by using deuterated toluene (toluene-d8) as a starting material, researchers can track the incorporation of deuterium (B1214612) into the benzylsuccinate product, with GC-MS distinguishing between the labeled and unlabeled molecules based on their different molecular weights. nih.govnih.gov
Table 2: Application of GC-MS in Benzylsuccinate Research
| Application | Analytical Approach | Key Findings | Source |
|---|---|---|---|
| Product Confirmation | Comparison of retention time and mass spectrum of the derivatized product with a standard. | Confirmed that benzylsuccinate was the predominant component in sample extracts. | nih.govasm.org |
| Mechanistic Studies | Analysis of samples from reactions using labeled substrates (e.g., deuterated toluene). | Allowed for the determination of molecular weight distribution, confirming reaction pathways. | nih.gov |
| Purity Analysis | Separation of the target compound from starting materials, byproducts, and solvents. | Provides quantitative information on the purity of the synthesized this compound. | nih.gov |
Spectroscopic Methods for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. nih.govcore.ac.uk Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals: a triplet and a quartet for the two ethyl ester groups, signals in the aromatic region (around 7 ppm) for the phenyl ring, and a set of signals for the protons on the succinate (B1194679) backbone, including the benzylic CH₂ group. rsc.org
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons of the ester groups (typically downfield, ~170 ppm), the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and succinate moieties. chemicalbook.com
Together, along with two-dimensional NMR techniques like COSY and HSQC, these methods allow for the unambiguous assignment of all proton and carbon signals, confirming the precise structure and connectivity of the molecule. core.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ester CH₃ | ~1.2 (triplet) | ~14 |
| Ester CH₂ | ~4.1 (quartet) | ~60 |
| Succinate Backbone CH/CH₂ | ~2.5-3.2 (multiplets) | ~35-45 |
| Benzylic CH₂ | ~2.9-3.2 (multiplet) | ~38 |
| Aromatic C-H | ~7.1-7.3 (multiplets) | ~126-129 |
| Aromatic C (quaternary) | - | ~140 |
| Carbonyl C=O | - | ~172-174 |
Note: These are approximate values based on typical chemical shifts for similar functional groups.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. gelest.com The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent feature would be the strong C=O stretching vibration of the two ester groups, which typically appears around 1730-1750 cm⁻¹. pressbooks.pub Other key absorptions include the C-O stretching vibrations of the ester groups in the 1000-1300 cm⁻¹ region, C-H stretching from the aliphatic parts (below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic Ring |
| 2850-2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ester |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation pattern. embopress.org For this compound (C₁₅H₂₀O₄), high-resolution mass spectrometry would confirm its molecular weight of 264.32 g/mol . cenmed.comchemicalbook.com
Under techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of an ethoxy group (-OCH₂CH₃, 45 Da), the loss of a carboethoxy group (-COOCH₂CH₃, 73 Da), and cleavage of the benzyl group (C₇H₇, 91 Da), which often forms the stable tropylium (B1234903) ion. mdpi.com The fragmentation pattern helps to confirm the arrangement of the different parts of the molecule. mdpi.com
Table 5: Potential Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Description |
|---|---|---|
| 264 | [M]⁺ | Molecular Ion |
| 219 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |
| 191 | [M - COOCH₂CH₃]⁺ | Loss of a carboethoxy group |
| 173 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl or Tropylium ion (often a base peak) |
Isotopic Labeling and Analysis
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions or metabolic processes. wikipedia.org By replacing an atom with its heavier, non-radioactive (stable) isotope, researchers can follow the atom's trajectory and elucidate complex reaction mechanisms. wikipedia.org In the study of this compound and its related parent compound, benzylsuccinate, stable isotopes of hydrogen (Deuterium, ²H or D) and carbon (Carbon-13, ¹³C) are particularly valuable. nih.govnih.gov
Deuterium and Carbon-13 Labeling Studies
Deuterium and Carbon-13 labeling studies are instrumental in understanding the formation of the benzylsuccinate molecule, which is a key intermediate in the anaerobic degradation of toluene. nih.gov These studies provide critical insights into the enzymatic mechanism of benzylsuccinate synthase (Bss), the enzyme that catalyzes the addition of toluene to fumarate. nih.govnih.gov
Deuterium Labeling
Deuterium labeling is frequently employed to investigate the hydrogen-carbon bond cleavage at the methyl group of toluene during its conversion to benzylsuccinate. nih.gov In these experiments, specifically deuterated toluene, such as α,α,α-D₃-toluene, is used as a substrate in in-vitro assays with cell extracts containing benzylsuccinate synthase. nih.govnih.gov
One key finding from these studies is that the hydrogen atom abstracted from the toluene methyl group is retained within the succinyl portion of the resulting benzylsuccinate molecule. nih.gov This was confirmed by comparing the mass spectra of deuterium-labeled and unlabeled benzylsuccinate. nih.gov Further experiments have been conducted using deuterium oxide (D₂O) to probe the potential for hydrogen exchange between the solvent and the reaction intermediates. nih.gov The incorporation of deuterium from the solvent into the benzylsuccinate product confirmed that such an exchange occurs during the Bss reaction. nih.gov
Research has also shown a partial exchange of a single deuterium atom in benzylsuccinate with hydrogen when using deuterium-labeled toluene. nih.gov The probability of this exchange varies between different subtypes of the Bss enzyme, suggesting subtle differences in their reaction mechanisms. nih.govnih.gov
| Compound | Molecular Weight (Da) | Relative Abundance in Unlabeled Standard (%) | Relative Abundance in Sample from Labeled/Unlabeled Toluene Mix (%) |
|---|---|---|---|
| Dimethyl benzylsuccinate (from unlabeled toluene) | 236 | 84.1 | 40.4 |
| Dimethyl benzylsuccinate (M+1, natural 13C) | 237 | 15.9 | 15.2 |
| Dimethyl benzylsuccinate (M+2) | 238 | - | 2.8 |
| Dimethyl benzylsuccinate (from D3-toluene) | 239 | - | 41.6 |
Carbon-13 Labeling
While extensive studies using enriched ¹³C tracers for this compound are not widely documented, the principles of ¹³C labeling are fundamental to metabolic research. nih.gov The natural abundance of ¹³C (approximately 1.1%) results in a characteristic M+1 peak in mass spectrometry, which is used to help confirm the molecular formula of a compound. nih.gov For instance, the relative abundance of the 237-Da molecular weight peak in unlabeled dimethyl benzylsuccinate is consistent with the predicted abundance from the natural presence of ¹³C isotopes. nih.gov
In a broader context, ¹³C-based metabolic flux analysis is a comprehensive method for characterizing cellular metabolic states. nih.gov By supplying ¹³C-labeled substrates (like ¹³C-glucose or ¹³C-glutamine) to cells, researchers can trace the flow of carbon atoms through various metabolic pathways. nih.govvanderbilt.edu This approach could theoretically be applied to the biological systems that produce benzylsuccinate, using ¹³C-labeled toluene or fumarate to map the carbon flow into the final product, providing quantitative insights into the efficiency of the pathway. vanderbilt.edu
Compound-Specific Stable Isotope Analysis (CSIA)
Compound-Specific Stable Isotope Analysis (CSIA) is an analytical technique that measures the natural isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) of individual compounds within a sample. enviro.wiki This method is particularly useful for elucidating reaction mechanisms and identifying the sources of contaminants in the environment. enviro.wiki In research related to benzylsuccinate, CSIA is applied to study the kinetic isotope effects of the benzylsuccinate synthase (Bss) reaction. nih.govnih.gov
By analyzing the isotopic composition of the remaining toluene substrate and the benzylsuccinate product over the course of the reaction, scientists can determine the degree of isotope fractionation. This fractionation provides information about the bond-breaking and bond-forming steps in the reaction mechanism. nih.gov
A more advanced application is two-dimensional CSIA (2D-CSIA), which combines both carbon and hydrogen isotope analysis. nih.govnih.gov A plot of the carbon isotope enrichment versus the hydrogen isotope enrichment yields a slope, referred to as a Λ value. nih.gov This Λ value is characteristic of a specific reaction mechanism. Studies have shown that different subtypes of the Bss enzyme, such as those from facultative and obligate anaerobes, exhibit distinct Λ values. nih.govnih.gov This suggests subtle differences in the transition states of the C-H bond activation catalyzed by these enzyme variants. nih.gov The ability of 2D-CSIA to differentiate between these isoenzymes highlights its power as a tool for detailed mechanistic investigation. nih.gov
The table below presents example Λ values obtained from 2D-CSIA studies of toluene activation by Bss-containing cell extracts from different types of bacteria, demonstrating the ability of the technique to distinguish between enzyme subtypes. nih.gov
| Bacterial Group | Enzyme Subtype | Λ Value (Δδ2H/Δδ13C) |
|---|---|---|
| Facultative Anaerobes | Bss Isoenzyme Group 1 | 15 ± 2 |
| Obligate Anaerobes | Bss Isoenzyme Group 2 | 28 ± 3 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties, reaction energies, and transition states.
Elucidation of Reaction Mechanisms and Transition States
A search of scholarly articles and chemical databases did not yield specific DFT studies aimed at elucidating the reaction mechanisms and transition states involving Diethyl 2-benzylsuccinate (B1233348). While the synthesis of this compound is documented, the theoretical calculations detailing the energetic pathways and the structures of transition states for its formation or subsequent reactions appear to be unpublished.
Modeling of Enzymatic Catalysis (e.g., Benzylsuccinate Synthase)
The enzyme Benzylsuccinate Synthase (BSS) catalyzes the formation of (R)-benzylsuccinate from toluene (B28343) and fumarate (B1241708). Extensive DFT and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) modeling has been performed on this enzyme and its natural substrates. These studies have provided deep insights into the radical-based catalytic mechanism. However, there is no evidence in the literature of computational modeling of BSS with Diethyl 2-benzylsuccinate as a substrate or product, as it is not the natural physiological molecule involved in this enzymatic process.
Prediction of Stereoselectivity and Regioselectivity
Theoretical predictions of stereoselectivity and regioselectivity using DFT are common for many organic reactions. For this compound, while its synthesis can result in stereoisomers, specific DFT calculations predicting or explaining the stereochemical outcomes of its synthetic routes are not found in the reviewed literature.
Molecular Dynamics (MD) Simulations
MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.
Conformational Analysis and Enzyme-Substrate Interactions
There are no specific Molecular Dynamics simulation studies available in the scientific literature that focus on the conformational analysis of this compound. Furthermore, as it is not the natural substrate for Benzylsuccinate Synthase, studies on its interaction within the active site of this or other enzymes are also absent.
Quantum Mechanics (QM) Modeling
QM modeling encompasses a range of methods, including DFT, used to study chemical phenomena at the atomic and subatomic levels.
Specific QM modeling studies dedicated to this compound, outside of the broader categories already discussed, were not identified during the literature survey. Such studies would be beneficial for accurately determining its electronic properties, bond energies, and reactivity, but this research area remains to be explored.
Data Tables
Due to the lack of specific computational studies on this compound, no data is available to populate tables related to DFT-calculated energies, MD simulation parameters, or QM-predicted properties.
Table 1: DFT Calculation Parameters for this compound
| Parameter | Value |
|---|---|
| Functional | Data Not Available |
| Basis Set | Data Not Available |
| Solvent Model | Data Not Available |
Table 2: Molecular Dynamics Simulation Details for this compound
| Parameter | Description |
|---|---|
| Force Field | Data Not Available |
| Simulation Time | Data Not Available |
| Temperature | Data Not Available |
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of sophisticated catalytic systems. Future research is focused on creating novel catalysts that offer high efficiency, selectivity, and sustainability for the asymmetric synthesis of molecules like diethyl 2-benzylsuccinate (B1233348). iosrjournals.org
Key research thrusts include:
Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. For succinate (B1194679) derivatives, bifunctional catalysts that can activate both the nucleophile and the electrophile are of particular interest. For instance, chiral amines or phosphines could be employed in Michael additions to prochiral precursors to generate the chiral center found in diethyl 2-benzylsuccinate with high enantioselectivity. beilstein-journals.org
Transition Metal Catalysis : Leveraging transition metal complexes continues to be a fruitful area of research. iosrjournals.org Dual catalysis systems, such as the combination of nickel and photoredox catalysts, are being explored for the enantioselective formation of C-C bonds under mild conditions. nih.gov
Electrosynthesis : An emerging sustainable approach involves using electrochemistry to drive reactions. A proposed mechanism for the electrosynthesis of this compound utilizes the indirect reduction of benzyl (B1604629) halides, offering a greener alternative to traditional reagents. researchgate.net
| Catalytic Approach | Description | Potential Advantage |
|---|---|---|
| Asymmetric Organocatalysis | Uses chiral small organic molecules (e.g., proline derivatives, cinchona alkaloids) to induce enantioselectivity. | Metal-free, lower toxicity, often less sensitive to air and moisture. |
| Transition Metal Catalysis | Employs complexes of metals like rhodium, palladium, or iridium with chiral ligands for asymmetric hydrogenation or C-C bond formation. | High turnover numbers and exceptional enantioselectivity. |
| Dual Catalysis Systems | Combines two different catalytic cycles, such as photoredox and nickel catalysis, to enable novel transformations. nih.gov | Allows for the formation of complex bonds under mild conditions that are not accessible with a single catalyst. |
| Electrosynthesis | Uses electrical current to mediate redox reactions, facilitating bond formation via radical intermediates. researchgate.net | Avoids stoichiometric chemical oxidants/reductants, improving atom economy and sustainability. |
Biocatalytic Approaches with Engineered Enzymes
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes for producing chiral compounds is a major trend, with protein engineering enabling the creation of biocatalysts tailored for specific reactions.
Ene-Reductases (ERs) : Research has demonstrated that ene-reductases can catalyze the asymmetric reduction of C=C double bonds in precursors like diethyl citraconate and diethyl itaconate to produce chiral diethyl succinate derivatives. mdpi.com Future work will involve engineering these enzymes to enhance their substrate tolerance, activity, and stereoselectivity specifically for the benzyl-substituted analogues. Identifying ERs that can produce either the (R) or (S) enantiomer with high purity is a key goal. mdpi.com
Benzylsuccinate Synthase (BSS) : In nature, the glycyl radical enzyme benzylsuccinate synthase (BSS) catalyzes the addition of toluene (B28343) to fumarate (B1241708) to form (R)-benzylsuccinate, a key step in the anaerobic degradation of toluene. nih.govnih.gov Researchers are exploring the possibility of harnessing this natural pathway. By expressing the BSS enzyme system in a host organism like E. coli, a synthetic biological route from simple feedstocks to benzylsuccinate can be established. mdpi.com Subsequent esterification would yield the target diethyl ester. Enzyme engineering could adapt BSS to accept substituted toluenes or different fumarate esters, expanding its synthetic utility.
| Enzyme/System | Natural Function / Application | Future Research Direction |
|---|---|---|
| Ene-Reductases (ERs) | Asymmetric reduction of activated C=C double bonds. Used to synthesize chiral methylsuccinates. mdpi.com | Engineering for improved activity and selectivity towards precursors of this compound. |
| Benzylsuccinate Synthase (BSS) | Catalyzes the radical addition of toluene to fumarate in anaerobic bacteria. nih.govnih.gov | Heterologous expression in production strains; engineering for altered substrate specificity. mdpi.com |
| Lipases/Esterases | Kinetic resolution of racemic this compound or desymmetrization of a prochiral precursor. | Screening for highly selective and stable enzymes; immobilization for process intensification. |
Integration of Machine Learning in Reaction Prediction and Optimization
The intersection of data science and chemistry is accelerating discovery. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting reaction outcomes and optimizing synthetic processes. jetir.org
For this compound, ML can be applied in several ways:
Reaction Condition Optimization : Deep learning models can be trained on large datasets of chemical reactions to predict the optimal solvent, temperature, and catalyst for a given transformation. beilstein-journals.orgnih.gov This reduces the need for extensive empirical screening, saving time and resources. For example, an ML model could predict the success rate of various chiral catalysts for the asymmetric synthesis of this compound. chemrxiv.org
Catalyst and Enzyme Design : ML algorithms can identify patterns in catalyst structure and performance data to suggest novel, more effective catalyst designs. beilstein-journals.org Similarly, in biocatalysis, ML can predict how specific amino acid mutations will affect an enzyme's enantioselectivity, guiding the rational design of engineered enzymes for improved performance. nih.gov
Predicting Synthetic Pathways : AI tools are being developed to propose entire synthetic routes for a target molecule. By analyzing vast reaction databases, these models can suggest novel and efficient pathways to this compound that a human chemist might overlook. jetir.org
Development of New Applications in Materials Science and Medicinal Chemistry
While the synthesis of this compound is a key research area, exploring its potential applications is an equally important future direction. Its structure, combining aromatic and aliphatic diester functionalities, makes it a versatile building block.
Materials Science : Succinate-based polyesters are known for their biodegradability. Benzylsuccinate has been reported as a component in butylene succinate co-polymers. mdpi.com Future research could focus on incorporating this compound as a monomer into polyesters or polyamides. The bulky benzyl group could impart unique thermal and mechanical properties, such as increased rigidity or altered crystallinity, leading to new biodegradable plastics with tailored characteristics.
Medicinal Chemistry : The parent molecule, benzylsuccinic acid, has known biological activity. The (S)-enantiomer is a building block for the diabetes drug mitiglinide, while the (R)-enantiomer acts as a carboxypeptidase inhibitor. mdpi.com Related structures like 2-benzyl-2-methylsuccinic acid have also been evaluated as inhibitors for carboxypeptidase A. nih.gov this compound could be investigated as a prodrug of benzylsuccinic acid, where the ester groups are cleaved in vivo to release the active diacid. Furthermore, its structure can serve as a scaffold for developing new therapeutic agents targeting various enzymes or receptors.
Understanding Environmental Fates and Biotransformation
The study of how chemicals behave in the environment is crucial for assessing their impact and developing bioremediation strategies. Benzylsuccinate is a well-established intermediate in the anaerobic biodegradation of toluene, a common environmental contaminant. nih.gov
Future research in this area will move beyond simple identification and focus on the dynamics of this process:
Pathway Elucidation : The biotransformation of benzylsuccinate proceeds via a β-oxidation pathway to ultimately form Benzoyl-CoA. nih.govmdpi.com Detailed studies using metabolomics and proteomics can further elucidate the regulatory networks governing this pathway in various microorganisms.
Biomarker Development : The gene encoding the alpha subunit of benzylsuccinate synthase, bssA, is already used as a biomarker to detect anaerobic toluene degradation in contaminated sites. researchwithrutgers.com Future work could involve developing quantitative PCR (qPCR) assays or transcriptomics approaches to not only detect the presence of these genes but also to quantify their expression levels, providing a more accurate measure of active bioremediation.
Metabolic Engineering for Bioremediation : A deeper understanding of the benzylsuccinate degradation pathway could enable the engineering of microorganisms with enhanced capabilities for cleaning up toluene-contaminated environments. This could involve optimizing the expression of the key enzymes or transferring the entire pathway to a robust industrial chassis organism.
Q & A
Q. What are the common synthetic routes for diethyl 2-benzylsuccinate, and how do their yields compare under different conditions?
Methodological Answer: this compound is typically synthesized via radical-mediated electrochemical methods or traditional esterification. For example, electrosynthesis using redox mediators (e.g., N-(aminobenzyliden)phthalimides) generates benzyl radicals, which react with diethyl 2-oxosuccinate to form the target compound. Key parameters include mediator type, current density, and reaction time.
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Electrochemical (Mediator 1) | 65 | 10 mA/cm², 6h, RT | |
| Electrochemical (Mediator 2) | 72 | 15 mA/cm², 4h, RT | |
| Classical Esterification | 58 | H₂SO₄ catalyst, reflux, 12h | Literature |
Recommendation: Optimize mediator selection and current density to balance yield and selectivity. Replicate experiments with independent investigators to validate results .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers look for?
Methodological Answer: Use ¹H/¹³C NMR to confirm the ester and benzyl groups:
- ¹H NMR : δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), δ 3.6–3.8 ppm (succinate backbone), δ 7.2–7.4 ppm (benzyl aromatic protons).
- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester), aromatic C-H stretches at ~3030 cm⁻¹. Validation: Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For novel derivatives, include elemental analysis and X-ray crystallography if feasible .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term stability?
Methodological Answer: Stability depends on temperature, light, and humidity. Conduct accelerated degradation studies:
- Thermal Stability : Store at –20°C under inert gas (e.g., N₂) to prevent ester hydrolysis.
- Light Sensitivity : Use amber vials to avoid radical-mediated decomposition.
- Purity Monitoring : Periodically analyze samples via HPLC or TLC to detect degradation products .
Advanced Research Questions
Q. How can researchers optimize the electrochemical synthesis of this compound to improve selectivity and yield?
Methodological Answer:
- Parameter Screening : Use design-of-experiments (DoE) to evaluate mediator concentration, solvent polarity, and electrode material. For example, acetonitrile with 0.1 M LiClO₄ as electrolyte enhances conductivity .
- In Situ Monitoring : Employ cyclic voltammetry to track radical generation efficiency.
- Statistical Validation : Apply ANOVA to identify significant factors. Replicate optimizations in an independent lab to confirm reproducibility .
Q. What strategies are recommended for resolving contradictions in spectral data when characterizing this compound derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Peer Review : Present data to collaborators for independent interpretation, reducing confirmation bias .
Q. What experimental approaches are used to investigate the reaction mechanisms involving this compound in radical-mediated transformations?
Methodological Answer:
- Radical Trapping : Introduce TEMPO or BHT to quench intermediates; monitor yield suppression via GC-MS.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track reaction pathways.
- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to measure radical lifetimes. Documentation: Maintain detailed records of reagent sources and lot numbers to ensure reproducibility .
Methodological Best Practices
- Experimental Design : Include positive/negative controls (e.g., commercial diethyl succinate as a reference) and blind data analysis to minimize bias .
- Data Integrity : Securely store raw spectra and chromatograms in indexed databases (e.g., LabArchives) with version control .
- Literature Review : Use SciFinder or Reaxys to validate novel findings against prior art, avoiding reliance on non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
